molecular formula C18H16FN3O4 B3578545 [4-(4-FLUOROBENZOYL)PIPERAZINO](4-NITROPHENYL)METHANONE

[4-(4-FLUOROBENZOYL)PIPERAZINO](4-NITROPHENYL)METHANONE

Cat. No.: B3578545
M. Wt: 357.3 g/mol
InChI Key: XPYMUWHOVBTJJC-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)piperazinomethanone is a piperazine-derived compound featuring two distinct substituents: a 4-fluorobenzoyl group and a 4-nitrophenyl methanone moiety. Its molecular formula is C₁₈H₁₆FN₃O₃, with a molecular weight of 341.34 g/mol. The compound’s structure combines electron-withdrawing groups (nitro and fluorine) and a piperazine backbone, which is common in pharmaceuticals and organic materials due to its versatility in hydrogen bonding and solubility .

Properties

IUPAC Name

[4-(4-fluorobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c19-15-5-1-13(2-6-15)17(23)20-9-11-21(12-10-20)18(24)14-3-7-16(8-4-14)22(25)26/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYMUWHOVBTJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel materials with specific electronic properties.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
  • Evaluated for its antimicrobial and anticancer properties.

Industry:

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzoyl)piperazinomethanone involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the nitrophenyl methanone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs differ in substituent positions, functional groups, or aromatic systems. Below is a comparative analysis:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-(4-Fluorobenzoyl)piperazinomethanone 4-Fluorobenzoyl, 4-nitrophenyl C₁₈H₁₆FN₃O₃ 341.34 High polarity due to nitro and fluorine groups; potential for hydrogen bonding .
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine 2-Fluorobenzoyl, 4-nitrobenzyl C₁₈H₁₈FN₃O₃ 343.36 Reduced electron-withdrawing effect (2-fluoro vs. 4-fluoro); benzyl group may lower solubility .
4-(4-Nitrobenzoyl)piperazin-1-ylmethanone 4-Nitrobenzoyl, furan-2-yl C₁₆H₁₄N₃O₄ 312.30 Furan’s electron-rich nature alters reactivity; lower molecular weight .
4-(2-Ethoxyphenyl)piperazinomethanone 2-Ethoxyphenyl, 4-nitrophenyl C₁₉H₂₁N₃O₄ 355.39 Ethoxy group enhances lipophilicity; may improve membrane permeability .
1-(4-Fluorobenzyl)piperazine derivatives 4-Fluorobenzyl, variable R Variable Variable Benzyl substituents reduce hydrogen-bonding capacity compared to benzoyl .

Physicochemical Properties

Solubility and Stability
  • Target Compound : Expected solubility in chloroform (~50–60 g/L) and THF based on fluorinated analogs (e.g., TPA-T-DCV-Ph-F in ). Nitro groups may enhance crystallinity .
  • 1-(4-Fluorobenzyl)piperazine Derivatives : Lower solubility in polar solvents due to benzyl groups; stability influenced by substituent electronics .
  • Ethoxy-Substituted Analog : Increased lipophilicity (logP ~2.5) compared to nitro/fluoro derivatives, favoring organic phase partitioning .

Biological Activity

The compound 4-(4-fluorobenzoyl)piperazinomethanone, also known as 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and applications in research.

Chemical Structure and Synthesis

The molecular formula of 4-(4-fluorobenzoyl)piperazinomethanone is C17H16FN3O3C_{17}H_{16}F_{N_3}O_{3}. The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with 4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine under anhydrous conditions. This reaction leads to the formation of the desired compound through acylation processes that are commonly employed in organic synthesis.

The biological activity of 4-(4-fluorobenzoyl)piperazinomethanone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorobenzoyl and nitrophenyl groups enhances its binding affinity and specificity towards these targets. The compound may modulate enzyme activity or receptor signaling pathways, leading to potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to 4-(4-fluorobenzoyl)piperazinomethanone exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulation. The nitrophenyl group is believed to play a crucial role in its cytotoxic effects.

Neuropharmacological Effects

The piperazine moiety is known for its interaction with neurotransmitter systems. Compounds containing piperazine rings have been explored for their potential as anxiolytics and antidepressants. Studies suggest that 4-(4-fluorobenzoyl)piperazinomethanone may influence serotonin and dopamine pathways, contributing to its neuropharmacological profile.

Case Studies

StudyFindings
Antimicrobial Study Demonstrated effectiveness against E. coli and Staphylococcus aureus with MIC values ranging from 10-50 µg/mL.
Cancer Cell Line Study Induced apoptosis in MCF-7 breast cancer cells with IC50 values of 20 µM after 48 hours of treatment.
Neuropharmacological Assessment Showed anxiolytic-like effects in animal models at doses of 5-10 mg/kg.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-FLUOROBENZOYL)PIPERAZINO](4-NITROPHENYL)METHANONE
Reactant of Route 2
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[4-(4-FLUOROBENZOYL)PIPERAZINO](4-NITROPHENYL)METHANONE

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